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Compound of Interest

Compound Name: Nicodicosapent

Cat. No.: B609574 Get Quote

In the landscape of therapies aimed at reducing cardiovascular risk, particularly in patients with

hypertriglyceridemia, Icosapent Ethyl has emerged as a significant agent. This guide provides

an objective comparison of the efficacy of Icosapent Ethyl against its primary competitor

classes, supported by data from pivotal clinical trials. The information is intended for

researchers, scientists, and drug development professionals to facilitate an informed

understanding of the therapeutic landscape.

Competitor Landscape
Icosapent Ethyl, a highly purified eicosapentaenoic acid (EPA) ethyl ester, primarily competes

with other omega-3 fatty acid formulations and fibrates. The most direct competitor is the

combination of EPA and docosahexaenoic acid (DHA), available as prescription omega-3-acid

ethyl esters. Another major competitor class is the fibrates, such as fenofibrate, which have a

different mechanism of action.

Quantitative Efficacy Comparison
The following table summarizes the key efficacy data from two landmark clinical trials:

REDUCE-IT, which evaluated Icosapent Ethyl, and STRENGTH, which assessed a high-dose

EPA/DHA combination.
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Efficacy Endpoint
Icosapent Ethyl (REDUCE-
IT)

Omega-3 Carboxylic Acids
(EPA/DHA) (STRENGTH)

Primary Composite Endpoint

25% relative risk reduction in

major adverse cardiovascular

events (MACE)[1]

No significant reduction in

MACE compared to placebo[2]

[3]

(CV death, nonfatal MI,

nonfatal stroke, coronary

revascularization, unstable

angina)

(HR 0.75; 95% CI 0.68-0.83;

p<0.001)[3]

(HR 0.99; 95% CI 0.90-1.09;

p=0.84)[4]

Key Secondary Composite

Endpoint
26% relative risk reduction[1]

Not reported as significantly

different from placebo.

(CV death, nonfatal MI,

nonfatal stroke)

(HR 0.74; 95% CI 0.65-0.83;

p<0.001)[3]

Triglyceride Reduction
Significant reduction from

baseline.

Demonstrated dose-dependent

lowering of plasma triglyceride

levels up to 31%.[5][6]

LDL-C Levels No significant increase.

Increased LDL cholesterol

levels in the active treatment

group.[4]

Atrial Fibrillation/Flutter
Higher incidence compared to

placebo.[3]

Higher incidence of

investigator-reported atrial

fibrillation.[4]

Bleeding Events
Increased risk of bleeding

events.[3]

No excess bleeding events

reported compared to the corn

oil control.[4]

Experimental Protocols
REDUCE-IT Trial (Icosapent Ethyl)

Objective: To evaluate whether treatment with icosapent ethyl reduces ischemic events in

statin-treated patients with high triglycerides at elevated cardiovascular risk.[7]
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Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7][8]

Patient Population: Enrolled 8,179 patients aged ≥45 years with established cardiovascular

disease or aged ≥50 years with diabetes mellitus and at least one additional cardiovascular

risk factor.[7][8][9] Patients were on stable statin therapy with LDL-C levels between 41 and

100 mg/dL and fasting triglyceride levels between 135 and 499 mg/dL.[9][10]

Intervention: Patients were randomized to receive either 4 grams of icosapent ethyl per day

(2 grams twice daily with meals) or a matching placebo.[7][8]

Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction,

nonfatal stroke, coronary revascularization, or unstable angina requiring hospitalization.[7][8]

[9]

Key Secondary Endpoint: A composite of cardiovascular death, nonfatal myocardial

infarction, or nonfatal stroke.[7][8][9]

Duration: The median follow-up was 4.9 years.[1]

STRENGTH Trial (Omega-3 Carboxylic Acids - EPA/DHA)
Objective: To evaluate the effects of a high-dose omega-3 carboxylic acid formulation

(containing both EPA and DHA) on major adverse cardiovascular events in patients at high

cardiovascular risk.[2][6]

Study Design: A large-scale, multicenter, randomized, double-blind, placebo-controlled trial.

[2][6]

Patient Population: Enrolled 13,078 patients at high cardiovascular risk, including those with

established cardiovascular disease or at high risk due to diabetes and other risk factors, who

were on statin therapy.[2][11]

Intervention: Patients were randomized to receive 4 grams of omega-3 carboxylic acids (a

combination of EPA and DHA) daily or a corn oil placebo.[2]

Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke,

coronary revascularization, or hospitalization for unstable angina.[4]
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Duration: The trial was stopped prematurely due to a low probability of clinical benefit based

on an interim analysis.[3][5]

Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of Icosapent Ethyl (EPA) are believed to extend beyond triglyceride

reduction, involving multiple pathways that modulate inflammation and cellular processes. In

contrast, fenofibrate, a representative of the fibrate class, primarily acts as a PPARα agonist.
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Caption: Icosapent Ethyl (EPA) Signaling Pathway.
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Caption: Fenofibrate Signaling Pathway via PPARα Activation.

Experimental Workflow
The workflow of a large-scale cardiovascular outcomes trial, such as REDUCE-IT, involves

several key stages from patient recruitment to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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